molecular formula C17H13N3O3S B3948619 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3948619
M. Wt: 339.4 g/mol
InChI Key: JVUCSUWIPGHAFY-UHFFFAOYSA-N
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Description

The compound 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the phenylsulfanyl and phenylamino groups attached to the pyrimidine ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a phenylsulfanyl-substituted aniline under acidic or basic conditions. The reaction may require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features may enable it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering a cascade of signaling pathways that lead to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-dione
  • 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-thione

Uniqueness

The uniqueness of 5-({[2-(phenylsulfanyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of both phenylsulfanyl and phenylamino groups. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

6-hydroxy-5-[(2-phenylsulfanylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15-12(16(22)20-17(23)19-15)10-18-13-8-4-5-9-14(13)24-11-6-2-1-3-7-11/h1-10H,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUCSUWIPGHAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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